
4-(5-((tert-Butoxycarbonyl)amino)isoindolin-2-yl)phenethyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-((tert-Butoxycarbonyl)amino)isoindolin-2-yl)phenethyl 4-methylbenzenesulfonate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
The synthesis of 4-(5-((tert-Butoxycarbonyl)amino)isoindolin-2-yl)phenethyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the isoindolinyl structure. The phenethyl group is then attached, and finally, the sulfonate ester is formed using 4-methylbenzenesulfonyl chloride under basic conditions .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles under basic conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The phenethyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common reagents used in these reactions include bases like sodium hydroxide for substitution, acids like trifluoroacetic acid for deprotection, and oxidizing agents like potassium permanganate for oxidation reactions .
Applications De Recherche Scientifique
4-(5-((tert-Butoxycarbonyl)amino)isoindolin-2-yl)phenethyl 4-methylbenzenesulfonate is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of this compound involves its ability to interact with specific molecular targets, such as enzymes. The Boc-protected amino group can be deprotected to form a free amine, which can then interact with active sites of enzymes, potentially inhibiting their activity. The phenethyl and sulfonate groups contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds include other Boc-protected amino acids and sulfonate esters. For example:
4-((tert-Butoxycarbonyl)amino)phenylboronic Acid: Similar in structure but contains a boronic acid group instead of a sulfonate.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds also feature Boc-protected amino groups but are used in different applications, such as ionic liquids for organic synthesis.
The uniqueness of 4-(5-((tert-Butoxycarbonyl)amino)isoindolin-2-yl)phenethyl 4-methylbenzenesulfonate lies in its combination of the isoindolinyl structure with the phenethyl and sulfonate groups, providing distinct reactivity and applications.
Propriétés
Formule moléculaire |
C28H32N2O5S |
|---|---|
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
2-[4-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroisoindol-2-yl]phenyl]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H32N2O5S/c1-20-5-13-26(14-6-20)36(32,33)34-16-15-21-7-11-25(12-8-21)30-18-22-9-10-24(17-23(22)19-30)29-27(31)35-28(2,3)4/h5-14,17H,15-16,18-19H2,1-4H3,(H,29,31) |
Clé InChI |
WTNBIXSZQLAQNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)N3CC4=C(C3)C=C(C=C4)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


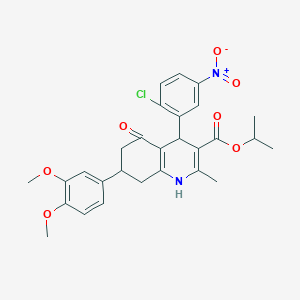
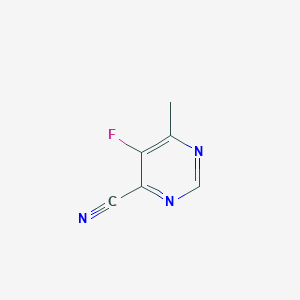
![6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid](/img/structure/B11775578.png)
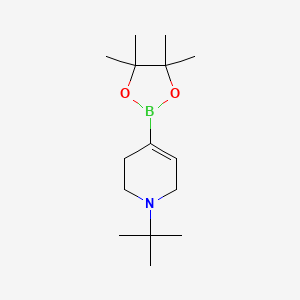
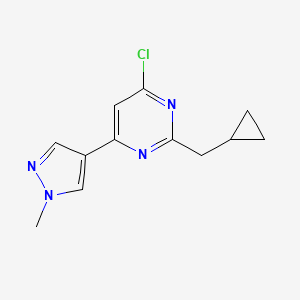
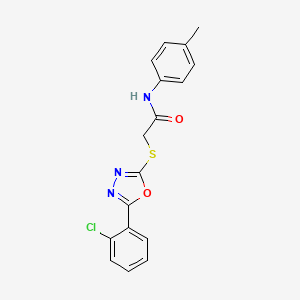
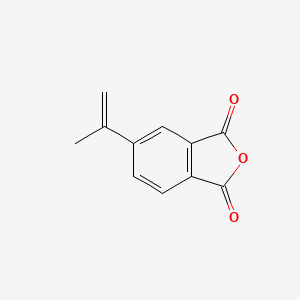

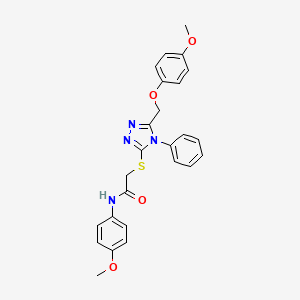

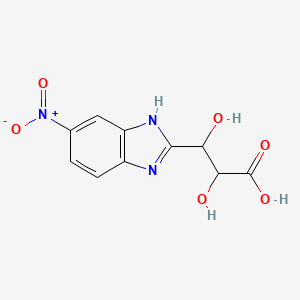
![3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11775622.png)


